
1-Dodecyl-2-methylpyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-2-methylpyridin-1-ium chloride is a quaternary ammonium salt with the molecular formula C18H32ClN. It is a member of the pyridinium salts family, which are known for their diverse applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Dodecyl-2-methylpyridin-1-ium chloride can be synthesized through the quaternization of 2-methylpyridine with 1-dodecyl chloride. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
C12H25Cl+C6H7N→C18H32ClN
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Dodecyl-2-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Reduction: It can be reduced to form the corresponding pyridine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Halide exchange reactions are typically carried out in aqueous or alcoholic solutions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products
Oxidation: N-oxide derivatives.
Substitution: Bromide or iodide salts.
Reduction: Pyridine derivatives.
Scientific Research Applications
1-Dodecyl-2-methylpyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis and as a surfactant in micellar catalysis.
Biology: It is employed in the study of membrane proteins and as an antimicrobial agent.
Industry: It is used in the formulation of detergents, disinfectants, and emulsifiers.
Mechanism of Action
The mechanism of action of 1-dodecyl-2-methylpyridin-1-ium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- 1-Dodecylpyridinium chloride
- 1-Dodecyl-4-methylpyridinium chloride
- 1-Dodecyl-3-methylpyridinium chloride
Uniqueness
1-Dodecyl-2-methylpyridin-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Compared to its analogs, it exhibits higher antimicrobial activity and better solubility in organic solvents .
Properties
CAS No. |
4086-74-2 |
|---|---|
Molecular Formula |
C18H32ClN |
Molecular Weight |
297.9 g/mol |
IUPAC Name |
1-dodecyl-2-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C18H32N.ClH/c1-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18(19)2;/h12,14-15,17H,3-11,13,16H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
TVFWSIQTAXZIPC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


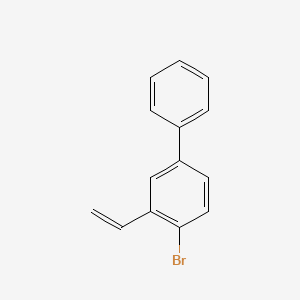
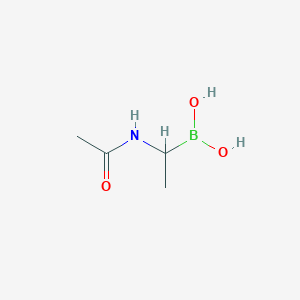
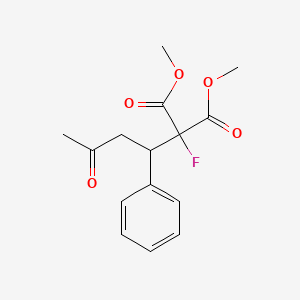
![(Z)-3-(2-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14137492.png)
![N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester](/img/structure/B14137493.png)
![4-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14137497.png)
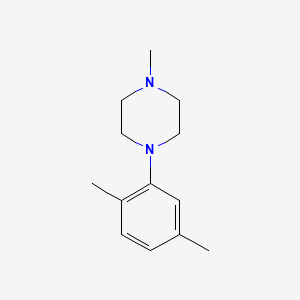


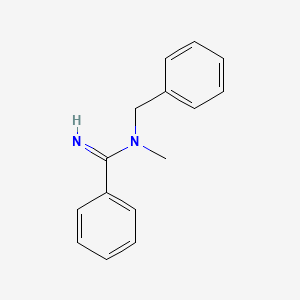
![1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole](/img/structure/B14137524.png)
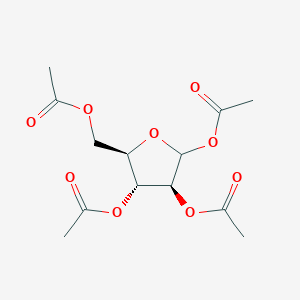
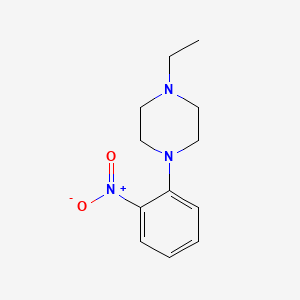
![2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B14137542.png)
